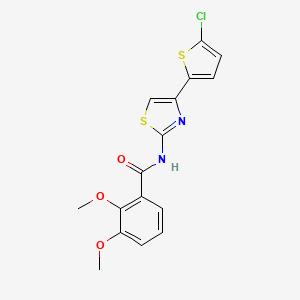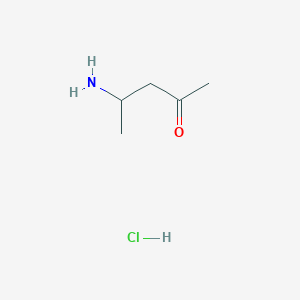
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a thiophene ring, a thiazole ring, a benzamide group, and two methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and thiazole rings, which are five-membered rings containing sulfur and nitrogen atoms, respectively. The benzamide group would contribute a benzene ring attached to an amide group, and the methoxy groups would be attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The thiophene and thiazole rings, for example, might undergo reactions typical of aromatic compounds. The benzamide group could participate in reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the polar amide and methoxy groups could affect its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Structural and Molecular Analysis
Studies have explored the molecular structure and intermolecular interactions of related compounds. For instance, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations. This study highlighted the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, particularly affecting dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Anticonvulsant and Pharmacological Applications
Several compounds with structural similarities have been designed and evaluated for their pharmacological properties. For example, a series of 4-thiazolidinone derivatives were synthesized and biologically evaluated as anticonvulsant agents. The compounds were found to interact with benzodiazepine receptors, showing significant anticonvulsant activity in specific tests. One compound, in particular, induced significant sedative-hypnotic activity without impairing learning and memory, indicating the role of benzodiazepine receptors in the pharmacological properties of these compounds (Faizi et al., 2017).
Anticancer Applications
Benzothiazole (BT) derivatives, including structures related to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide, have been extensively studied for their anticancer properties. A study synthesized new benzothiazole acylhydrazone derivatives and investigated their probable anticancer activity. The compounds were evaluated through various methods including MTT tests and flow cytometric analysis, with some showing significant cytotoxic activity against various cancer cell lines (Osmaniye et al., 2018).
Photodegradation Analysis
Research has also focused on the structural analysis of photo-degradation in thiazole-containing compounds. For instance, a study examined the photo-degradation behavior of a pharmaceutical compound with a structure incorporating thiazole, revealing the formation of a unique photo-degradation product. The study provided insights into the degradation pathways and the influence of singlet oxygen on photo-oxygenation in such compounds (Wu et al., 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-21-11-5-3-4-9(14(11)22-2)15(20)19-16-18-10(8-23-16)12-6-7-13(17)24-12/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONVAFWHMFBOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl)methanone](/img/structure/B2648408.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2648409.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)
![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)
![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)

![N-[(2E)-4-methyl-5-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2648417.png)



![1-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2648422.png)